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Compound of Interest

Compound Name: Epimedonin H

Cat. No.: B15493774 Get Quote

A Representative Epimedium Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for Epimedonin H could not be located. This

guide provides a comprehensive analysis of Icariin, a structurally related and extensively

studied flavonoid from the Epimedium genus, to serve as a representative technical resource.

Introduction
Icariin is a prenylated flavonol glycoside isolated from plants of the Epimedium genus,

commonly known as Horny Goat Weed.[1] It is the 8-prenyl derivative of kaempferol 3,7-O-

diglucoside.[1] Extracts from these plants have been utilized in traditional Chinese medicine for

their purported aphrodisiac and therapeutic effects.[1] Modern research has investigated Icariin

for a wide range of pharmacological properties, including anti-osteoporosis, anti-inflammatory,

anti-oxidative stress, and anti-tumor activities.[2] This guide provides an in-depth overview of

the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Icariin, along

with detailed experimental protocols and relevant signaling pathways.

Spectroscopic Data
The structural elucidation of Icariin has been accomplished through various spectroscopic

techniques. The following tables summarize the key mass spectrometry and nuclear magnetic

resonance data.
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Mass Spectrometry (MS) Data
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of a compound. For Icariin, electrospray ionization (ESI) is a commonly employed

technique.

Parameter Value Reference

Molecular Formula C₃₃H₄₀O₁₅ [3][4][5]

Molecular Weight 676.67 g/mol [4][5]

Exact Mass 676.236721 [3][6]

Ionization Mode ESI- [7][8]

Precursor Ion [M-H]⁻ m/z 721.2 [8]

Major Fragment Ions (MS² of

m/z 721.2)
m/z 367.1206, 513.179 [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following data is for Icaritin, the aglycone of Icariin, in Pyridine-d₅.

¹³C NMR Spectroscopic Data for Icaritin (Aglycone of Icariin)
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Carbon Atom Chemical Shift (δ) in ppm

2 159.9

3 135.9

4 177.0

5 158.4

6 99.4

7 163.0

8 107.5

9 156.4

10 107.0

1' 123.0

2', 6' 131.0

3', 5' 114.6

4' 162.0

1'' 22.0

2'' 123.0

3'' 131.0

4'' 25.9

5'' 18.0

OCH₃ 55.6

Data adapted from a study on the enzymatic preparation of Icaritin from Icariin. The original

study confirmed the structure using 1H, 13C, DEPT, HMBC, HSQC, and COSY NMR

experiments.[9]

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Sample Preparation
For NMR analysis, the isolated compound (e.g., Icaritin) is dissolved in a deuterated solvent,

such as Pyridine-d₅.[9] For LC-MS analysis, the sample is typically dissolved in a solvent

compatible with the mobile phase, such as methanol or a mixture of water and acetonitrile.

Mass Spectrometry (LC-MS/MS)
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem

mass spectrometer (UPLC-MS/MS), such as an Agilent 1290-6410, is suitable.[5]

Chromatographic Separation: A C18 column (e.g., Shiseido CAPCELL PAK MGⅡ C18, 2.0

mm × 100 mm, 3.0 μm) is used for separation.[5]

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B) is employed.[5]

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[7][8]

MS Analysis: Full scan mass spectra are acquired to determine the precursor ion, followed

by tandem MS (MS/MS) to obtain fragment ion data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 600, operating at

600 MHz for ¹H and 150 MHz for ¹³C, is used for detailed structural analysis.[9]

Solvent: Pyridine-d₅ is a suitable solvent for dissolving Icaritin.[9]

Experiments: A suite of NMR experiments is typically performed for complete structural

assignment:

1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon

environments.
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2D NMR:

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between

CH, CH₂, and CH₃ groups.

Signaling Pathways and Biological Activity
Icariin has been shown to modulate several key signaling pathways, which underlies its diverse

pharmacological effects.

PI3K-AKT and Nrf-2 Signaling Pathways
Icariin's therapeutic potential in a variety of disorders, including neoplasms, neurodegenerative

diseases, and cardiovascular diseases, is often attributed to its influence on the PI3K-AKT and

Nrf-2 signaling pathways.[2] These pathways are fundamental to cellular processes such as

cell survival, proliferation, and response to oxidative stress.[2]

cAMP Signaling Pathway
In the context of bone health, Icariin has been found to promote the osteogenic effects of Bone

Morphogenetic Protein 2 (BMP2) by activating the cAMP signaling pathway.[10] This

mechanism is central to its potential application in treating bone fractures and osteoporosis.[10]

Nitric Oxide/Cyclic Guanosine Monophosphate
(NO/cGMP) Signaling Pathway
Icariin is also known to be an inhibitor of phosphodiesterase-5 (PDE5).[11] By inhibiting PDE5,

Icariin prevents the degradation of cGMP, leading to an accumulation of cGMP in smooth

muscle cells. This mechanism, which is part of the NO/cGMP signaling pathway, is believed to

be responsible for the effects of Icariin on erectile function.[11]
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Caption: Workflow for the spectroscopic analysis of Icariin.

Signaling Pathway of Icariin in Osteogenic
Differentiation
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Caption: Icariin promotes BMP2-induced osteogenic differentiation via the cAMP pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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